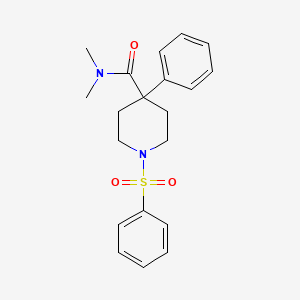
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)acrylamide
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C17H12ClFN2O2 and its molecular weight is 330.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.0571335 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry and Material Synthesis
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)acrylamide is a compound of interest in the field of organic chemistry for the synthesis of various organic molecules and materials. Its structural components, including the cyano and acrylamide groups, make it a versatile precursor for the construction of biologically active compounds and polymers. For example, acrylamide derivatives are synthesized for use as corrosion inhibitors in nitric acid solutions, highlighting their potential in materials science to protect metals against corrosion. This application is critical in industries where metal longevity is paramount, such as in construction and manufacturing (Ahmed Abu-Rayyan et al., 2022).
Fluorinated Compound Synthesis
The presence of fluorine in this compound makes it an important compound for synthesizing fluorinated heterocyclic compounds. Fluorinated compounds have a broad range of applications, from pharmaceuticals to agrochemicals, due to their unique properties such as enhanced stability and lipophilicity. For instance, fluorinated acrylamides are utilized to create compounds with potential herbicidal activities, providing new avenues for agricultural chemical development (Yuxiu Liu et al., 2005).
Molecular Recognition and Self-Assembly
The structural features of acrylamide derivatives, including this compound, facilitate molecular recognition and self-assembly processes. These processes are fundamental in developing sensor technologies, drug delivery systems, and nanotechnology. The ability of these compounds to form self-assembled structures and recognize specific molecules can lead to the development of highly selective sensors and smart materials (H. Sawada et al., 2000).
Electroluminescent Materials
Compounds derived from acrylamide, such as this compound, are investigated for their potential in electroluminescent devices. The electron-donating and accepting properties inherent in the structure of these compounds make them suitable for use in organic light-emitting diodes (OLEDs), which are key components in next-generation displays and lighting systems. Research into the optical properties of acrylamide derivatives contributes to the development of materials with improved luminescence efficiency and stability (Qing‐bao Song et al., 2015).
Biochemical Applications
The interaction of acrylamide with biological molecules, such as proteins, is of significant interest in biochemistry. Acrylamide is known to quench tryptophanyl fluorescence in proteins, which is a technique used to study protein structure and dynamics. This property allows scientists to probe the conformational changes in proteins and understand their function more deeply. The research on acrylamide's interaction with proteins paves the way for developing novel biochemical assays and diagnostic tools (M. Eftink et al., 1976).
Eigenschaften
IUPAC Name |
(Z)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-23-13-7-5-12(6-8-13)21-17(22)11(10-20)9-14-15(18)3-2-4-16(14)19/h2-9H,1H3,(H,21,22)/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNFBWWGAQNTNE-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC=C2Cl)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(C=CC=C2Cl)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4549039.png)

![2-chloro-6-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl methanesulfonate](/img/structure/B4549052.png)
![8,9-DIMETHYL-2-(3-PYRIDYL)-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4549053.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4549062.png)
![3-{[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4549063.png)
![2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide](/img/structure/B4549073.png)
![ETHYL 3-[({[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE](/img/structure/B4549087.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4549090.png)
![5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[4-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4549093.png)


